1,2,3,4-Tetrahydrobenzo[h]isoquinoline
Overview
Description
1,2,3,4-Tetrahydrobenzo[h]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. It is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and physical properties. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[h]isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired isoquinoline derivative . Another method involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pictet-Spengler reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[h]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for Pictet-Spengler reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[h]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phenylethanolamine N-methyltransferase by binding to the active site and blocking substrate access . Additionally, it can modulate receptor activity by acting as a ligand, influencing signal transduction pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzo[h]isoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the fused benzene ring, resulting in different chemical properties and biological activities.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[h]isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12/h1-6,14H,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUYMPBSBQTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627167 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109220-61-3 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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